molecular formula C18H23NO2 B5766594 (3,4-dimethylphenyl)(3-ethoxy-4-methoxybenzyl)amine

(3,4-dimethylphenyl)(3-ethoxy-4-methoxybenzyl)amine

Cat. No. B5766594
M. Wt: 285.4 g/mol
InChI Key: NCDFNKVTYXGSEH-UHFFFAOYSA-N
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Description

(3,4-dimethylphenyl)(3-ethoxy-4-methoxybenzyl)amine, also known as DMPEA, is a compound that belongs to the class of phenylethylamines. It is a synthetic compound that has been researched for its potential use in various scientific applications. The purpose of

Mechanism of Action

(3,4-dimethylphenyl)(3-ethoxy-4-methoxybenzyl)amine is believed to act as a partial agonist at serotonin receptors, specifically the 5-HT2A and 5-HT2C receptors. It may also have an effect on dopamine receptors. The exact mechanism of action is not fully understood and further research is needed to elucidate its pharmacological properties.
Biochemical and Physiological Effects:
(3,4-dimethylphenyl)(3-ethoxy-4-methoxybenzyl)amine has been found to increase the release of serotonin and dopamine in the brain, leading to altered mood and behavior. It may also have an effect on other neurotransmitters such as norepinephrine and acetylcholine. (3,4-dimethylphenyl)(3-ethoxy-4-methoxybenzyl)amine has been shown to have a low toxicity profile and is generally well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

(3,4-dimethylphenyl)(3-ethoxy-4-methoxybenzyl)amine has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has a low toxicity profile and is generally well-tolerated in animal studies. However, there are also limitations to its use. (3,4-dimethylphenyl)(3-ethoxy-4-methoxybenzyl)amine has a relatively short half-life and may require frequent dosing in animal studies. It may also have limited solubility in certain solvents, which may impact its use in certain experiments.

Future Directions

There are several potential future directions for research on (3,4-dimethylphenyl)(3-ethoxy-4-methoxybenzyl)amine. One area of interest is its potential use as a therapeutic agent for the treatment of depression and anxiety. Further research is needed to elucidate its pharmacological properties and potential side effects. (3,4-dimethylphenyl)(3-ethoxy-4-methoxybenzyl)amine may also have potential as a precursor for the synthesis of other compounds. Research in this area may lead to the development of new therapeutic agents for a variety of medical conditions. Additionally, further research is needed to understand the exact mechanism of action of (3,4-dimethylphenyl)(3-ethoxy-4-methoxybenzyl)amine and its effects on various neurotransmitter systems.

Synthesis Methods

(3,4-dimethylphenyl)(3-ethoxy-4-methoxybenzyl)amine can be synthesized by using a multistep process that involves the reaction of 3,4-dimethylphenylacetic acid with 3-ethoxy-4-methoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with an amine to yield (3,4-dimethylphenyl)(3-ethoxy-4-methoxybenzyl)amine.

Scientific Research Applications

(3,4-dimethylphenyl)(3-ethoxy-4-methoxybenzyl)amine has been studied for its potential use in various scientific applications. It has been found to have an affinity for serotonin receptors and may have potential as a therapeutic agent for the treatment of depression and anxiety. (3,4-dimethylphenyl)(3-ethoxy-4-methoxybenzyl)amine has also been studied for its potential use as a precursor for the synthesis of other compounds.

properties

IUPAC Name

N-[(3-ethoxy-4-methoxyphenyl)methyl]-3,4-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-5-21-18-11-15(7-9-17(18)20-4)12-19-16-8-6-13(2)14(3)10-16/h6-11,19H,5,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDFNKVTYXGSEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC2=CC(=C(C=C2)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethoxy-4-methoxybenzyl)-3,4-dimethylaniline

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